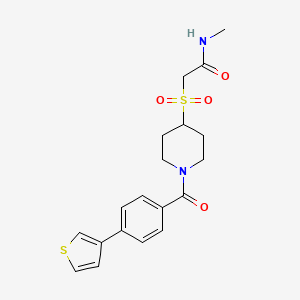

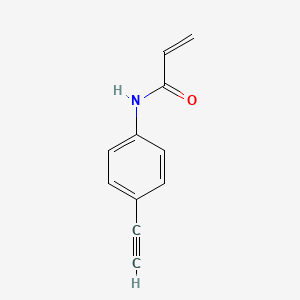

N-(4-ethynylphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

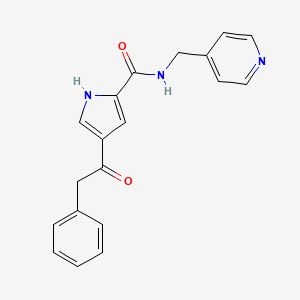

N-(4-ethynylphenyl)acrylamide (EPhAA) is a compound with the molecular formula C11H9NO . It is also known by other names such as N-(4-ethynylphenyl)-2-propenamide and N-(4-ethynylphenyl)prop-2-enamide . It has been used as a novel reagent in the study of adenosine-to-inosine (A-to-I) RNA editing .

Synthesis Analysis

EPhAA can be synthesized in a single step and has been used to selectively label inosine in RNA . It reacts rapidly with inosine and is “click”-compatible, which enables the flexible attachment of fluorescent probes at editing sites .Molecular Structure Analysis

The molecular structure of EPhAA includes an acrylamide group attached to a phenyl ring with an ethynyl group. The InChI representation of the molecule isInChI=1S/C11H9NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h1,4-8H,2H2,(H,12,13) . The Canonical SMILES representation is C=CC(=O)NC1=CC=C(C=C1)C#C . Chemical Reactions Analysis

EPhAA has been shown to react rapidly with inosine, a nucleoside present in RNA . This reaction forms the basis for its use in labeling inosine in RNA for the study of A-to-I RNA editing .Physical And Chemical Properties Analysis

EPhAA has a molecular weight of 171.19 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 3 and a topological polar surface area of 29.1 Ų .Applications De Recherche Scientifique

Industrial Applications : Acrylamides, including derivatives like N-(4-ethynylphenyl)acrylamide, are widely used in industrial processes. They serve as precursors for producing polymers such as polyacrylamides, which find extensive applications in water and wastewater treatment, paper processing, and mining (Taeymans et al., 2004). (Taeymans et al., 2004).

Biochemical and Laboratory Use : Acrylamides are integral in the biochemistry and molecular biology sectors, especially in laboratories for protein separation through electrophoresis (Friedman, 2003). This highlights their role in analytical and diagnostic procedures. (Friedman, 2003).

Applications in Bioengineering : Some acrylamide derivatives are used in bioengineering for cell and protein release, which is crucial in studying the extracellular matrix, cell sheet engineering, and bioadhesion (Cooperstein & Canavan, 2010). (Cooperstein & Canavan, 2010).

Catalytic Applications : In recent developments, acrylamides have been used in catalysis, such as in the selective hydrogenation of ethyne, demonstrating their potential in industrial chemistry (Chen et al., 2021). (Chen et al., 2021).

Material Science : Acrylamide derivatives are explored for their potential in material science, including the development of new polymers with specific characteristics like hydrophobicity, useful in applications such as enhanced oil recovery (Huang et al., 2019). (Huang et al., 2019).

Medical and Pharmaceutical Research : Acrylamide derivatives are being studied for their potential in drug delivery and medical applications due to their unique properties like thermoresponsiveness (Convertine et al., 2004). (Convertine et al., 2004).

Mécanisme D'action

Mode of Action

It is known that the compound contains an ethynyl group, which is often involved in sonogashira coupling reactions, a type of cross-coupling reaction used in organic synthesis to form carbon–carbon bonds . This suggests that the compound might interact with its targets through the formation of new carbon–carbon bonds, leading to changes in the structure or function of the target molecules .

Biochemical Pathways

Given the compound’s potential involvement in carbon–carbon bond formation, it could potentially affect various biochemical pathways that involve the synthesis or degradation of organic molecules .

Pharmacokinetics

Therefore, it is difficult to comment on its bioavailability and how these properties might affect the compound’s pharmacological activity .

Result of Action

Given its potential involvement in carbon–carbon bond formation, it could potentially lead to changes in the structure or function of various biomolecules, which could in turn affect cellular processes .

Orientations Futures

EPhAA has been used in the study of A-to-I RNA editing, a process that is key to understanding its regulation, function, and connection with disease . The development of EPhAA as a novel reagent for this purpose suggests potential future directions in the study of RNA editing and the characterization of RNA modification patterns .

Propriétés

IUPAC Name |

N-(4-ethynylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h1,4-8H,2H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWHWZBTVJILQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1233382-94-9 |

Source

|

| Record name | N-(4-ethynylphenyl)-2-propenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-thienylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2903702.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2903704.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2903706.png)

![4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzamide](/img/structure/B2903707.png)

![3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2903713.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2903717.png)

![N-(2,3-dihydro-1H-inden-1-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2903719.png)